Delphinidin 3-arabinoside

Diabetes Enzyme Inhibition Molecular Docking

Delphinidin 3-arabinoside (CAS 28500-01-8) is an anthocyanidin-3-O-glycoside, a class of water-soluble phenolic pigments comprising a delphinidin aglycone core O-glycosidically linked at the C3-position to an arabinose sugar moiety. This compound is a natural secondary metabolite predominantly found in Vaccinium species such as bilberries (V.

Molecular Formula C20H19ClO11
Molecular Weight 470.8 g/mol
CAS No. 28500-01-8
Cat. No. B12784956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelphinidin 3-arabinoside
CAS28500-01-8
Molecular FormulaC20H19ClO11
Molecular Weight470.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O
InChIInChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m0./s1
InChIKeyBQQCUFJAUJKCKH-GOWHUIJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Delphinidin 3-Arabinoside (CAS 28500-01-8) Chemical Identity and Anthocyanin Class Reference


Delphinidin 3-arabinoside (CAS 28500-01-8) is an anthocyanidin-3-O-glycoside, a class of water-soluble phenolic pigments comprising a delphinidin aglycone core O-glycosidically linked at the C3-position to an arabinose sugar moiety [1]. This compound is a natural secondary metabolite predominantly found in Vaccinium species such as bilberries (V. myrtillus) and highbush blueberries (V. corymbosum) [2]. It functions as a bioactive flavonoid with documented involvement in antioxidant and cell signaling pathways relevant to chronic disease research [3].

Why Generic Anthocyanin Substitution Is Not a Viable Procurement Strategy for Delphinidin 3-Arabinoside


Generic substitution of delphinidin 3-arabinoside with other delphinidin glycosides (e.g., 3-glucoside or 3-galactoside) or different anthocyanidins (e.g., cyanidin or malvidin) is not scientifically justified. The specific arabinoside glycosylation at the C3 position dictates distinct physicochemical properties, including HPLC retention time and MS fragmentation pattern [1], which directly impact analytical identification and quantitation. Furthermore, in silico molecular docking studies demonstrate that the arabinoside moiety confers a uniquely low interaction energy with dipeptidyl peptidase-IV (DPP-IV) compared to other glycosidic variants, translating to differential enzyme inhibition potency [2]. Substitution with a compound bearing a different sugar would introduce uncontrolled variability in enzyme inhibition assays and confound structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: Delphinidin 3-Arabinoside vs. Closest Anthocyanin Analogs


DPP-IV Inhibitory Potency: Delphinidin 3-Arabinoside Binding Affinity Advantage

In a computational docking study evaluating anthocyanin-rich fractions from fermented blueberry-blackberry beverages, delphinidin 3-arabinoside demonstrated the most favorable binding to the active site of dipeptidyl peptidase-IV (DPP-IV), a key therapeutic target in type 2 diabetes management [1]. Its calculated interaction energy was substantially lower than other anthocyanin species evaluated in the same study.

Diabetes Enzyme Inhibition Molecular Docking

Analytical Chromatographic Differentiation: HPLC Retention Time and MS Fragmentation

HPLC-ESI-MS analysis of rabbiteye blueberry extracts provides a definitive method to distinguish delphinidin 3-arabinoside from its closest analogs, delphinidin 3-glucoside and delphinidin 3-galactoside [1]. The arabinoside exhibits a distinct retention time and a characteristic MS/MS fragment ion consistent with the loss of a pentose sugar (arabinose, 132 amu), whereas the corresponding glucosides and galactosides lose a hexose sugar (162 amu).

Analytical Chemistry Natural Products Quality Control

Synergistic Stability Enhancement via Copigmentation Under High-Pressure Processing

A 2025 study investigating the combined effects of high-pressure processing (HPP) and phenolic copigmentation on anthocyanin stability revealed that delphinidin 3-arabinoside (Dp-3-O-ara) exhibits a different degradation profile compared to its galactoside analog (Dp-3-O-gal) [1]. While both compounds benefit from copigmentation, the arabinoside demonstrated superior retention when combined with gallic acid under dark storage conditions.

Food Science Stability Processing

Vascular Relaxation Formulation: Patent-Specific Selection of Delphinidin 3-Arabinoside

A granted patent (US 20230037453) specifically claims a composition for use in vascular relaxation that includes an omega-3 fatty acid component and at least one anthocyanin component, where the anthocyanin is explicitly selected from a limited list consisting of cyanidin-3-galactoside or delphinidin-3-arabinoside [1]. This direct inclusion in the claims, to the exclusion of other delphinidin glycosides (e.g., 3-glucoside, 3-rutinoside), underscores a documented, application-specific rationale for selecting this compound over its structural analogs.

Cardiovascular Pharmacology Intellectual Property

Agricultural Production System Impact: Differential Accumulation in Organic vs. Conventional Blueberries

A comparative study of organic versus conventional cultivation practices on highbush blueberries (var. Bluecrop) quantified the differential accumulation of specific anthocyanins [1]. Delphinidin 3-arabinoside was among a distinct subset of flavonoids (including delphinidin 3-galactoside, delphinidin 3-glucoside, and malvidin 3-arabinoside) that were present at significantly higher concentrations in fruit grown under organic management.

Agriculture Food Chemistry Biomarker

Prioritized Application Scenarios for Procuring Delphinidin 3-Arabinoside (CAS 28500-01-8)


Development of Potent DPP-IV Inhibitors for Type 2 Diabetes Research

Procure delphinidin 3-arabinoside as a lead compound or positive control for structure-activity relationship (SAR) studies targeting dipeptidyl peptidase-IV (DPP-IV). Its uniquely low interaction energy (-3228 kcal/mol) from computational docking [1] makes it a valuable comparator for evaluating the potency of novel synthetic or natural DPP-IV inhibitors. Generic delphinidin mixtures or alternative glycosides (e.g., 3-glucoside) would confound SAR analysis and are not suitable substitutes.

Analytical Method Development and Quality Control of Anthocyanin-Rich Extracts

Utilize delphinidin 3-arabinoside as a certified reference standard for HPLC and LC-MS method development and routine quality control of Vaccinium berry extracts, juices, and nutraceuticals. Its distinct retention time (e.g., 33.138 min under specified conditions) and characteristic 132 amu neutral loss during MS/MS fragmentation [2] allow for unambiguous identification and accurate quantitation, resolving it from co-eluting delphinidin-3-glucoside and -galactoside isomers.

Formulation of Stable, High-Pressure Processed Functional Foods and Beverages

Incorporate delphinidin 3-arabinoside into functional food or beverage formulations intended for high-pressure processing (HPP) and long-term storage. Empirical evidence demonstrates that its stability under HPP and subsequent dark storage can be optimized through co-pigmentation with gallic acid, reducing degradation to only 14% after 105 days [3]. This specific formulation knowledge enables the development of 'clean-label' products with extended anthocyanin color and bioactivity.

Investigating Agricultural and Dietary Biomarkers in Clinical and Epidemiological Studies

Acquire delphinidin 3-arabinoside to serve as a specific analytical target in metabolomics and dietary intervention studies aimed at correlating berry consumption with health outcomes. Its differential accumulation in organic versus conventional produce [4] and presence in specific foods like blueberries and bilberries [5] establish it as a candidate biomarker for assessing dietary intake and the impact of agricultural practices on phytochemical exposure.

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